Danshensu
Overview
Description
Synthesis Analysis
The synthesis of Danshensu and its analogs involves complex biochemical pathways within Salvia miltiorrhiza and potentially synthetic routes in laboratory settings. Although the specific synthesis processes are not detailed in the available literature, it is recognized that the compound's production, either via extraction from plant sources or synthetic methods, plays a crucial role in its availability for further research and application (Zhou, Zuo, & Chow, 2005).
Scientific Research Applications
1. Cardiovascular Diseases
- Danshensu demonstrates cardioprotective effects in myocardial ischemia/reperfusion injury, potentially through mechanisms involving the Akt and ERK1/2 phosphorylation pathways (Yin et al., 2013).
- It has shown efficacy in improving blood lipid metabolism and reducing oxidative stress in diabetic nephropathy models (Chen et al., 2016).
2. Neurological Disorders
- Danshensu exhibits neuroprotective effects against rotenone-induced Parkinson’s disease models, possibly by activating the PI3K/AKT/Nrf2 pathway (Wang et al., 2020).
3. Anti-thrombotic and Anti-platelet Therapy
- Research suggests that Danshensu can significantly reduce thrombus formation and inhibit platelet aggregation, potentially through selective inhibition of cyclooxygenases-2 (COX-2) and modulation of the thromboxane A2/prostacyclin balance (Yu et al., 2014).
4. Cancer Therapy
- Danshensu enhances the response to radiation therapy in Lewis Lung Carcinoma xenografts, possibly by alleviating tumor cell hypoxia through improved tumor microcirculation (Cao et al., 2016).
5. Ophthalmology
- Sodium Danshensu shows potential in reducing UVB-induced corneal inflammation in mice, suggesting its use in treating corneal photodamage and inflammation (Teng et al., 2018).
6. Liver Diseases
- Danshensu inhibits the proliferation and activation of hepatic stellate cells, a key factor in liver fibrosis, offering potential therapeutic benefits for liver diseases (Zhang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGMYGNFKSMYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945346 | |
Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
CAS RN |
22681-72-7 | |
Record name | alpha-(3,4-Dihydroxyphenyl)lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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